N-[4-(allyloxy)phenyl]-N'-cyclohexylurea
Description
N-[4-(Allyloxy)phenyl]-N'-cyclohexylurea is a urea derivative characterized by an allyloxy-substituted phenyl group and a cyclohexylurea moiety. This compound is structurally distinct from other ureas due to its combination of an unsaturated ether and a bulky cyclohexyl substituent.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-prop-2-enoxyphenyl)urea |
InChI |
InChI=1S/C16H22N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h2,8-11,13H,1,3-7,12H2,(H2,17,18,19) |
InChI Key |
HIZUXXLWMYZUOU-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(p-Acetylbenzenesulfonyl)-N'-Cyclohexylurea (CAS 968-81-0)
- Structure : Features a sulfonamide (–SO₂–NH–) linker and an acetyl group on the phenyl ring .
- Key Differences: The sulfonamide group increases acidity (pKa ~10–12) compared to the allyloxy ether, which is less acidic (pKa ~14–16). Higher thermal stability due to the rigid sulfonyl group, whereas the allyloxy group may decompose at elevated temperatures.
N,N''-(Methylenedi-4,1-Phenylene)Bis[N'-Cyclohexylurea] (EC 423-070-8)
- Structure : Contains a methylene-bridged diphenyl core with two cyclohexylurea groups .
- Key Differences :
- The bisphenyl structure enhances rigidity and molecular weight (MW ~500 g/mol vs. ~307 g/mol for the target compound).
- Bioactivity : Likely exhibits lower cell permeability due to larger size, whereas the allyloxy compound’s smaller size may improve bioavailability.
- Regulatory Status : Classified with hazard code R53 (toxic to aquatic organisms) , whereas toxicity data for the allyloxy analog remain unspecified.
N-[4-(Chloroacetyl)Phenyl]-N'-Phenylurea (CAS 92435-08-0)
- Structure : Substituted with a chloroacetyl (–CO–CH₂–Cl) group on the phenyl ring .
- Key Differences :
N-(4-Anilinophenyl)-N'-Cyclohexylurea
- Structure: Contains an anilino (–NH–C₆H₅) group instead of allyloxy .
- Solubility: Reduced water solubility compared to the allyloxy derivative due to increased hydrophobicity.
Physicochemical and Functional Comparisons
Table 1: Key Properties of N-[4-(Allyloxy)Phenyl]-N'-Cyclohexylurea and Analogues
| Compound | Molecular Weight (g/mol) | LogP* | Reactivity Highlights | Applications |
|---|---|---|---|---|
| This compound | ~307 | ~3.5 | Allyloxy polymerization, Michael addition | Polymer precursors, agrochemicals |
| N-(p-Acetylbenzenesulfonyl)-N'-Cyclohexylurea | ~365 | ~2.8 | Sulfonamide acid catalysis | Industrial surfactants |
| N,N''-(Methylenedi-4,1-Phenylene)Bis[N'-Cyclohexylurea] | ~500 | ~4.2 | Thermal stability | Cross-linking agents, resins |
| N-[4-(Chloroacetyl)Phenyl]-N'-Phenylurea | ~289 | ~2.1 | Nucleophilic substitution | Pharmaceutical intermediates |
*LogP values estimated via computational modeling.
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